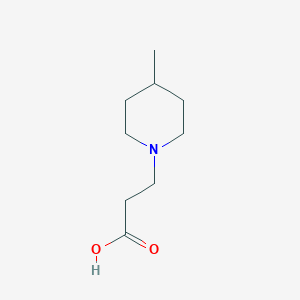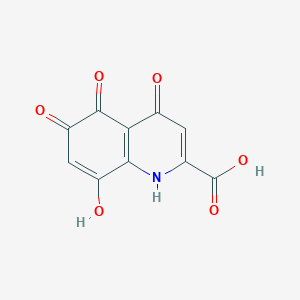
3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one
概要
説明
3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one, also known as ADN, is a heterocyclic compound that has shown potential as a therapeutic agent in various scientific research studies. ADN is a derivative of the naphthyridine family and is synthesized through a multistep process involving cyclization and reduction reactions. In
作用機序
The mechanism of action for 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one is not fully understood. However, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines. 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
生化学的および生理学的効果
3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has been shown to inhibit the replication of certain viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
実験室実験の利点と制限
3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. It has also been shown to have low toxicity in vitro. However, there are also some limitations to using 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could interfere with experimental results.
将来の方向性
There are several future directions for 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one research. One area of research could focus on understanding the mechanism of action for 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one. Another area of research could focus on optimizing the synthesis method for 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one to improve yields and reduce costs. Additionally, 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one could be studied for its potential use in combination therapies for various diseases. Finally, 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one could be further studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one, or 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one, is a heterocyclic compound that has shown potential as a therapeutic agent in various scientific research studies. 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one is synthesized through a multistep process involving cyclization and reduction reactions. 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has been studied for its potential therapeutic applications in various scientific research studies, including its anti-inflammatory, anti-tumor, and anti-viral properties. The mechanism of action for 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one is not fully understood, but it has been shown to inhibit the activation of NF-κB and the production of pro-inflammatory cytokines. 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has several advantages for lab experiments, but there are also some limitations to using 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one in lab experiments. Finally, there are several future directions for 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one research, including understanding its mechanism of action, optimizing the synthesis method, and studying its potential use in combination therapies for various diseases.
科学的研究の応用
3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-amino-3,4-dihydro-1H-1,5-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-5-4-7-6(11-8(5)12)2-1-3-10-7/h1-3,5H,4,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPPXDOOKMWVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619862 | |
| Record name | 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one | |
CAS RN |
600157-67-3 | |
| Record name | 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Chloro-1H-benzo[d]imidazol-2-amine](/img/structure/B1603186.png)










